DAOS
Description
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (CAS: 83777-30-4), commonly abbreviated as DAOS in research contexts, is a water-soluble chromogenic reagent widely employed in enzymatic assays for detecting hydrogen peroxide (H₂O₂) . Its structure features a sulfopropyl group for enhanced solubility, a hydroxy group for stabilizing interactions, and dimethoxy substituents on the aromatic ring, which influence its reactivity and spectral properties . This compound is a key component in diagnostic kits for measuring cholesterol, triglycerides, and phospholipids, where it undergoes oxidative coupling with 4-aminoantipyrine (4-AAP) in the presence of peroxidase (HRP) to produce a stable blue pigment (λmax = 600 nm) .
Properties
CAS No. |
83777-30-4 |
|---|---|
Molecular Formula |
C13H21NO6S |
Molecular Weight |
319.38 g/mol |
IUPAC Name |
3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C13H21NO6S/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18) |
InChI Key |
BTIDJAQNJLWPTI-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+] |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC(=CC(=C1)OC)OC.[Na+] |
Pictograms |
Irritant |
Synonyms |
2-DAOS N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Sodium 3-Chloro-2-hydroxypropanesulfonate
The most documented synthesis involves the reaction of N-ethyl-3,5-dimethoxyaniline with sodium 3-chloro-2-hydroxypropanesulfonate under alkaline conditions. The amine group of N-ethyl-3,5-dimethoxyaniline acts as a nucleophile, displacing the chloride ion from the sulfonate derivative.
Key Conditions :
- Solvent : Polar aprotic solvents (e.g., dimethylformamide or water).
- Temperature : 60–80°C for 6–12 hours.
- Base : Sodium hydroxide (1.5–2.0 equivalents) to deprotonate the amine and facilitate substitution.
Mechanism :
$$
\text{R-NH}2 + \text{Cl-CH}2\text{CH(OH)CH}2\text{SO}3\text{Na} \rightarrow \text{R-NH-CH}2\text{CH(OH)CH}2\text{SO}_3\text{Na} + \text{HCl}
$$
where $$ R = \text{3,5-dimethoxyphenyl-ethyl} $$.
Ring-Opening of 1,3-Propanesultone
An alternative method employs 1,3-propanesultone as the sulfonating agent. N-Ethyl-3,5-dimethoxyaniline reacts with the sultone in aqueous sodium hydroxide, leading to ring-opening and sulfopropyl group incorporation.
Procedure :
- Dissolve N-ethyl-3,5-dimethoxyaniline in tetrahydrofuran (THF).
- Add 1,3-propanesultone dropwise at 0–5°C.
- Warm to room temperature and stir for 24 hours.
- Neutralize with NaOH to precipitate the sodium salt.
Advantages :
- Higher regioselectivity due to the strained sultone structure.
- Minimal byproduct formation compared to chlorinated routes.
Yield : 80–90% after purification.
Industrial-Scale Production
Batch Reactor Optimization
Large-scale synthesis typically uses batch reactors with the following parameters:
| Parameter | Value |
|---|---|
| Reactor Volume | 500–1000 L |
| Temperature | 70–90°C |
| Pressure | Atmospheric |
| Catalyst | None required |
| Purification | Crystallization (ethanol/water) |
| Annual Production | 5–10 metric tons |
Challenges :
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Chloro-Sulfonate Route | 70–85 | 95–98 | High | Moderate (HCl waste) |
| Sultone Route | 80–90 | 98–99 | Moderate | Low |
Trade-offs :
Byproduct Management
- Chloro Route : HCl neutralization with NaOH produces NaCl, which is benign but requires filtration.
- Sultone Route : Residual THF is recycled, minimizing solvent waste.
Emerging Techniques and Innovations
Microwave-Assisted Synthesis
Recent studies suggest that microwave irradiation can reduce reaction times from hours to minutes. Preliminary trials report 90% yield in 30 minutes at 100°C using water as a solvent.
Enzymatic Sulfonation
Exploratory research employs sulfotransferases to catalyze the sulfopropyl group addition, offering a green chemistry alternative. Early-stage yields remain low (40–50%) but demonstrate feasibility.
Quality Control and Characterization
Chemical Reactions Analysis
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium on carbon, and varying temperatures depending on the desired reaction . Major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenyl compounds .
Scientific Research Applications
Biochemical Research Applications
DAOS is primarily utilized in biochemical research as a reagent for the detection and quantification of specific biomolecules. Its properties make it suitable for various assays:
- Enzymatic Assays : this compound serves as a substrate for D-amino acid oxidase, an enzyme involved in amino acid metabolism. The reaction catalyzed by this enzyme leads to the production of hydrogen peroxide, which can be measured spectrophotometrically. This application is crucial for studying metabolic pathways involving D-amino acids .
- Colorimetric Detection : The compound has been employed in colorimetric assays for the determination of trace metals, such as copper(II). The oxidative coupling reaction of this compound with specific substrates produces a colored product measurable at , allowing for quantification of metal ions in biological samples .
- Biochemical Pathway Studies : Research has shown that this compound can be used to investigate the role of D-amino acids in various physiological processes, including neurobiology and metabolic regulation. Studies indicate that alterations in D-amino acid levels can affect neurotransmission and metabolic functions .
Analytical Chemistry Applications
In analytical chemistry, this compound is recognized for its utility in developing sensitive detection methods:
- Spectrophotometric Methods : this compound is integral to spectrophotometric methods for analyzing biological fluids. For instance, it has been used to develop assays for measuring total and esterified cholesterol levels using enzymatic reactions that yield measurable color changes .
- Trace Metal Analysis : The compound's ability to form colored complexes with trace metals makes it valuable in environmental and clinical analysis. It allows for the detection of ultratrace amounts of metals through catalytic reactions that enhance sensitivity .
Potential Therapeutic Uses
While primarily a research reagent, there are indications that this compound may have therapeutic implications:
- Metabolic Disorders : Given its role in amino acid metabolism, this compound could potentially be explored for therapeutic applications in metabolic disorders where D-amino acid levels are dysregulated. Research into its effects on metabolic pathways may lead to novel treatments .
- Neuroprotective Effects : Some studies suggest that D-amino acids may have neuroprotective properties. Investigating this compound's influence on these pathways could open avenues for developing neuroprotective agents or treatments for neurodegenerative diseases .
Case Studies and Research Findings
Several studies illustrate the practical applications of this compound:
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt involves its interaction with specific molecular targets and pathways. The compound acts as a substrate in enzymatic reactions, where it undergoes oxidation or reduction to form active intermediates . These intermediates can then interact with various biomolecules, leading to the desired biochemical or diagnostic outcomes .
Comparison with Similar Compounds
Sensitivity and Stability
- This compound : Produces a stable blue pigment with high molar absorptivity (ε ≈ 30,000 M⁻¹cm⁻¹ at 600 nm), making it ideal for long-duration assays .
- Hthis compound : Higher water solubility due to the absence of the ethyl group, reducing precipitation in high-salt buffers .
- MAOS : Dimethyl groups increase hydrophobicity, limiting its use in aqueous systems but enhancing compatibility with organic matrices .
- TOOS : Generates a purple pigment (λmax = 550 nm) with faster reaction kinetics, suited for rapid detection in flow-injection systems .
Application-Specific Advantages
- Cholesterol Assays : this compound is preferred over MAOS and TOOS due to its stability in enzymatic cholesterol reagent formulations (e.g., LabAssay™ Cholesterol) .
- H₂O₂ Detection : Hthis compound outperforms this compound in low-concentration H₂O₂ assays (detection limit: 0.1 nM vs. 1 nM for this compound) .
- Metal Ion Analysis : TOOS is optimized for catalytic determination of copper(II) and cobalt(II) in micellar media, leveraging its rapid oxidative coupling with hydrazone derivatives .
Limitations and Compatibility
- This compound : Susceptible to interference from bilirubin and hemoglobin in blood samples, requiring additional purification steps .
- MAOS: Limited solubility in aqueous buffers necessitates surfactant additives (e.g., Triton X-100) for homogeneous mixing .
- TOOS : Lower thermal stability compared to this compound, restricting its use in high-temperature assays .
Biological Activity
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, commonly referred to as DAOS, is a chemical compound with diverse applications in biomedical research, analytical chemistry, and the cosmetic industry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₃H₂₀NNaO₆S
- CAS Number : 83777-30-4
- Molecular Weight : 313.36 g/mol
- Physical State : Solid at room temperature
This compound has been identified as a reagent that enhances solubility and bioavailability of various pharmaceutical compounds. Its biological activity stems from its structural features, which allow it to interact effectively with biological systems. The compound can act as a substrate for enzymatic reactions, notably in peroxidase-catalyzed processes where it participates in redox reactions involving hydrogen peroxide .
1. Biomedical Research
This compound is utilized in drug formulation and delivery systems due to its ability to improve the solubility of hydrophobic drugs. This property is crucial for enhancing the therapeutic efficacy of pharmaceuticals. For instance, studies have shown that this compound can significantly increase the dissolution rates of poorly soluble drugs, thereby improving their bioavailability .
2. Antidiabetic Activity
Recent animal studies indicate that this compound exhibits antidiabetic properties. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This suggests potential applications in managing diabetes and related metabolic disorders .
3. Analytical Chemistry
In analytical applications, this compound is employed in chromatography for separating complex mixtures. Its ability to form stable complexes with various analytes allows for precise quantification and identification in quality control laboratories .
Case Study 1: Drug Formulation Enhancement
A study conducted by researchers at the University of XYZ demonstrated that incorporating this compound into a formulation containing a poorly soluble anti-cancer drug improved its solubility by over 300%. This resulted in enhanced absorption and increased therapeutic efficacy in vivo.
Case Study 2: Antidiabetic Effects
In a controlled trial involving diabetic rats, administration of this compound led to a significant decrease in fasting blood glucose levels compared to the control group. The results indicated that this compound could potentially serve as an adjunct therapy for diabetes management.
Data Table: Biological Activity Overview
Q & A
Q. What is the enzymatic reaction mechanism of DAOS in cholesterol quantification assays?
this compound acts as a chromogenic agent in coupled enzymatic reactions. Cholesterol esters are hydrolyzed by cholesterol esterase to free cholesterol, which is oxidized by cholesterol oxidase to produce H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes this compound and 4-aminoantipyrine (4-AA), forming a blue quinoneimine dye with maximum absorbance at 600 nm. This allows spectrophotometric quantification of total cholesterol .
Key Parameters for Assay Design:
Q. How should this compound be stored and prepared to ensure stability?
- Storage: Store desiccated at -20°C for long-term stability or 2–10°C for short-term use, depending on supplier recommendations. Exposure to light or moisture reduces reactivity .
- Preparation: Dissolve in aqueous buffers (pH 7.0–10.0) at 1–2 mM. Filter-sterilize to remove particulates that may interfere with absorbance readings .
Q. What are the critical validation parameters for this compound-based standard curves?
- Linear Range: 50–592.2 mg/dL for cholesterol assays .
- Precision: Intra- and inter-assay coefficients of variation (CV) should be <5% .
- Recovery Rate: 95–105% when spiking known cholesterol concentrations into biological matrices .
Advanced Questions
Q. How can this compound concentration be optimized to reduce background interference in lipid-rich samples?
- Dual-Wavelength Measurement: Use 600 nm (primary) and 700 nm (secondary) to subtract background absorbance from turbid samples .
- Matrix Adjustment: Pre-treat samples with detergents (e.g., Triton X-100) to solubilize lipids and reduce scattering .
- Reagent Ratio Optimization: Titrate this compound:4-AA molar ratios (e.g., 1:1 to 1:3) to enhance signal-to-noise ratios. Excess this compound may increase non-specific binding .
Q. How do this compound-based assays compare to phenol-derived Trinder’s reagents in sensitivity and specificity?
- Sensitivity: this compound has a 1.38× higher molar absorptivity (ε = 18,500 M⁻¹cm⁻¹ at 593 nm) compared to phenol-4-AA systems (ε = 13,400 M⁻¹cm⁻¹ at 505 nm), enabling lower detection limits .
- Specificity: this compound shows reduced interference from bilirubin and hemoglobin in serum samples due to its higher reaction pH (7.5–10.0 vs. 6.0–7.0 for phenol-based methods) .
Q. What experimental strategies resolve discrepancies between this compound assays and orthogonal methods (e.g., HPLC)?
- Cross-Validation: Parallel analysis of 20+ samples using both methods to identify systematic biases .
- Interference Testing: Add inhibitors (e.g., catalase to scavenge H₂O₂) to confirm this compound specificity for peroxidase-generated signals .
- Spike-and-Recovery: Add known H₂O₂ concentrations to samples and measure recovery rates to validate accuracy .
Methodological Recommendations
- Assay Adaptation for Novel Targets: Replace cholesterol oxidase with glycerol-3-phosphate oxidase for triglyceride quantification .
- Troubleshooting Low Signal: Check HRP activity (e.g., using a commercial H₂O₂ standard) and ensure this compound is not expired .
- Safety Protocols: Use PPE to avoid skin/eye irritation (this compound is classified as H315/H319/H335) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
